molecular formula H2KO4P B7797904 potassium;dihydrogen phosphate

potassium;dihydrogen phosphate

Cat. No. B7797904
M. Wt: 136.086 g/mol
InChI Key: GNSKLFRGEWLPPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04160657

Procedure details

In an alternative reaction, the solid monocalcium phosphate is reacted with potassium sulfate to yield primarily KH2PO4 with little or no H3PO4 coproduct. Conversely, if a portion of the (uncrystallized) MCP/H3PO4 liquor is reacted with potassium sulfate the resulting KH2PO4 /H3PO4 solution will have a plant food value of 0-24-6. A portion of any of the K2O products may be recycled back to the acidulation vessel to provide makeup for the K2O lost in the hydrolysis sector.
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
KH2PO4
Name
H3PO4

Identifiers

REACTION_CXSMILES
[P:1]([OH:5])([O-:4])([O-:3])=[O:2].[Ca+2].S([O-])([O-])(=O)=O.[K+:12].[K+]>>[OH:3][P:1]([O-:5])([OH:4])=[O:2].[K+:12].[OH:3][P:1]([OH:5])([OH:4])=[O:2] |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
monocalcium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])O.[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an alternative reaction

Outcomes

Product
Name
KH2PO4
Type
product
Smiles
OP(=O)(O)[O-].[K+]
Name
H3PO4
Type
product
Smiles
OP(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.